1-(2-Methylbut-3-yn-2-yl)piperidin-4-one

PI3Kδ inhibition AKT phosphorylation Cellular assay

Researchers requiring reproducible PI3Kδ pathway inhibition often face variability from uncharacterized N-alkynyl analogs. This compound solves that with a defined IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation, enabling reliable SAR studies. The crystalline solid form (mp 136 °C) ensures precise gravimetric handling for automated synthesis, eliminating volumetric errors common with liquid piperidinones. Its gem-dimethyl substituent tempers CuAAC reactivity (k₂ ≈ 1-10 M⁻¹s⁻¹), enhancing chemoselectivity for target engagement studies in biological lysates. Procurement teams benefit from ambient shipping conditions and multi-gram availability.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B13290084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbut-3-yn-2-yl)piperidin-4-one
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)(C#C)N1CCC(=O)CC1
InChIInChI=1S/C10H15NO/c1-4-10(2,3)11-7-5-9(12)6-8-11/h1H,5-8H2,2-3H3
InChIKeySSRWOOLYBHDXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylbut-3-yn-2-yl)piperidin-4-one Specifications & Baseline Data


1-(2-Methylbut-3-yn-2-yl)piperidin-4-one (CAS 91251-72-8) is an N-substituted piperidin-4-one derivative with a terminal alkyne-bearing 2-methylbut-3-yn-2-yl group at the nitrogen atom [1]. The compound has a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol . Its structural features—a reactive terminal alkyne handle and a ketone functional group at the 4-position—enable participation in click chemistry, cycloaddition reactions, and nucleophilic additions [2]. The compound exists as a solid with an experimentally reported melting point of 136 °C and a predicted boiling point of 247.7 ± 25.0 °C [3]. These baseline physicochemical parameters provide a foundation for evaluating its suitability as a synthetic intermediate or research probe relative to structurally analogous N-alkynyl piperidinones.

Why Generic Substitution Fails with N-Alkynyl Piperidinone Analogs


Unsubstituted piperidin-4-one (CAS 41661-47-6) and alternative N-alkynyl derivatives such as 1-(but-3-yn-1-yl)piperidin-4-one (CAS 1016812-78-4) or 1-propargylpiperidin-4-one exhibit fundamentally different physicochemical and biological profiles that preclude simple interchangeability . The 2-methylbut-3-yn-2-yl substituent introduces geminal dimethyl branching adjacent to the alkyne moiety, which alters steric bulk, lipophilicity, and metabolic stability relative to linear-chain alkynyl analogs [1]. These structural differences manifest as measurable changes in melting point, target engagement potency, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties that directly impact experimental reproducibility and downstream application suitability [2]. Substituting the target compound with a closely related analog without accounting for these quantified differences risks invalidating structure-activity relationship (SAR) conclusions and compromising the interpretability of biological assay results.

Quantitative Differentiation Against N-Alkynyl Piperidinone Analogs


PI3Kδ-Mediated AKT Phosphorylation Inhibition Potency

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 1-(2-methylbut-3-yn-2-yl)piperidin-4-one demonstrated an IC50 of 374 nM [1]. In contrast, a structurally distinct N-alkynyl piperidinone derivative (N-propargyl-3,5-bis(arylidene)piperidin-4-one scaffold) exhibited substantially weaker activity, with reported IC50 values ranging from 7.0 μM to 23 μM against similar kinase targets in cellular models [2]. This represents an approximately 19- to 61-fold difference in potency attributable to the specific substitution pattern at the piperidinone nitrogen atom.

PI3Kδ inhibition AKT phosphorylation Cellular assay Kinase signaling

Solid-State Phase and Melting Point Differentiation

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one is a crystalline solid with an experimentally determined melting point of 136 °C [1]. Unsubstituted piperidin-4-one, by comparison, is a liquid at room temperature with a reported boiling point of approximately 79 °C at reduced pressure (16 mmHg) and solidifies only below approximately -10 °C [2]. This phase-state difference—crystalline solid versus liquid—represents a fundamental physicochemical distinction with direct implications for handling, storage, and formulation development.

Solid-state characterization Melting point Crystallinity Formulation

CYP3A4 Inhibition Profile Comparison

In a time-dependent CYP3A4 inhibition assay using human liver microsomes, 1-(2-methylbut-3-yn-2-yl)piperidin-4-one exhibited an IC50 of 10,000 nM (10 μM) [1]. This contrasts with structurally related N-acyl piperidinone derivatives (e.g., N-benzoyl piperidin-4-one analogs), which have been reported to show substantially more potent CYP3A4 inhibition with IC50 values ranging from 0.8 μM to 2.5 μM [2]. The 4-fold to 12-fold lower CYP3A4 inhibitory potency of the target compound suggests a reduced potential for cytochrome P450-mediated drug-drug interactions.

CYP3A4 inhibition Drug-drug interaction Metabolic stability ADMET

Click Chemistry Reactivity and Chemoselectivity

1-(2-Methylbut-3-yn-2-yl)piperidin-4-one contains a terminal alkyne functional group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for modular derivatization [1]. The geminal dimethyl substitution adjacent to the alkyne introduces steric bulk that modulates reaction kinetics: while unsubstituted terminal alkynes (e.g., propargyl amines) undergo CuAAC with typical second-order rate constants of approximately 10-100 M⁻¹s⁻¹ under standard conditions, gem-dimethyl substituted propargylic systems exhibit modestly reduced rates of approximately 1-10 M⁻¹s⁻¹ but provide enhanced chemoselectivity and reduced byproduct formation in complex reaction mixtures . Unsubstituted piperidin-4-one lacks an alkyne moiety entirely and cannot participate in click chemistry without prior functionalization.

Click chemistry CuAAC Bioconjugation Chemical probe synthesis

Priority Research and Industrial Applications


PI3Kδ-Focused Kinase Inhibitor Discovery

This compound is optimally suited for PI3Kδ-targeted drug discovery programs requiring sub-micromolar cellular pathway inhibition. The demonstrated IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation in Ri-1 cells [1] establishes a potency baseline that supports its use as a starting scaffold for medicinal chemistry optimization. The terminal alkyne functionality enables installation of fluorescent or biotin tags via CuAAC click chemistry [2], facilitating target engagement studies and chemical proteomics applications. The modest CYP3A4 inhibition profile (IC50 = 10 μM) [3] reduces the likelihood of confounding metabolic interference in cellular assay systems compared to more potent CYP-inhibiting analogs.

Solid-Phase and Automated Synthesis Workflows

The crystalline solid nature of 1-(2-methylbut-3-yn-2-yl)piperidin-4-one (melting point = 136 °C) [1] makes it particularly well-suited for automated synthesis platforms, solid-phase organic synthesis, and high-throughput experimentation workflows. Unlike liquid piperidin-4-one, which requires volumetric handling and may introduce solvent-related variability, this compound can be accurately weighed gravimetrically under ambient conditions. This property supports precise stoichiometric control in parallel synthesis arrays and combinatorial library production, where reproducibility and exact molar equivalence are critical.

Click Chemistry Bioconjugation and Protein Profiling

The terminal alkyne group of 1-(2-methylbut-3-yn-2-yl)piperidin-4-one enables its use as a modular building block in activity-based protein profiling (ABPP) and chemical biology probe construction [1]. The gem-dimethyl substitution adjacent to the alkyne confers a kinetically tempered CuAAC reactivity profile (estimated k₂ ≈ 1-10 M⁻¹s⁻¹) [2] that enhances chemoselectivity in complex biological lysates where competing reactions with endogenous thiols or amines could otherwise compromise labeling specificity. This compound is therefore preferentially suited for target identification studies requiring clean, selective triazole conjugation under native cellular conditions.

SAR Studies of N-Substituent Steric Effects

The unique steric profile of the 2-methylbut-3-yn-2-yl substituent—combining geminal dimethyl branching with a terminal alkyne—makes this compound a valuable tool compound for systematic SAR investigations of N-substitution effects on piperidinone scaffold activity. Direct comparison with linear-chain N-alkynyl analogs (e.g., 1-propargylpiperidin-4-one) and N-acyl derivatives enables researchers to deconvolute the contributions of steric bulk, lipophilicity, and hydrogen-bonding capacity to observed biological phenotypes [3]. The availability of quantitative target engagement data (PI3Kδ IC50 = 374 nM) provides a benchmark for evaluating how structural modifications impact potency.

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